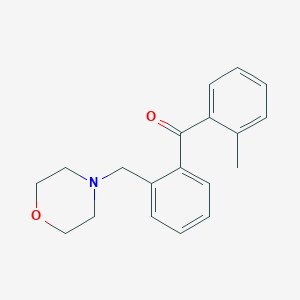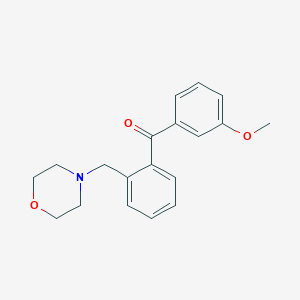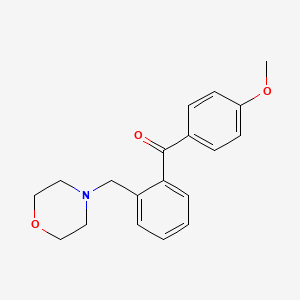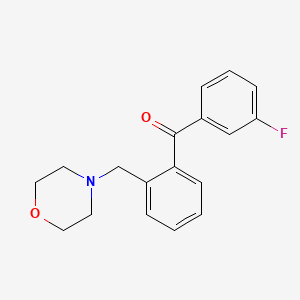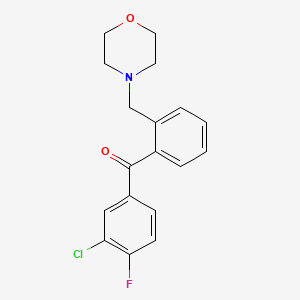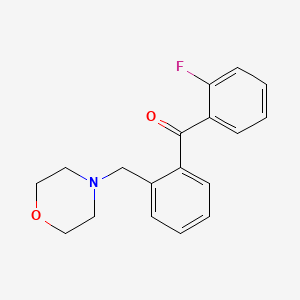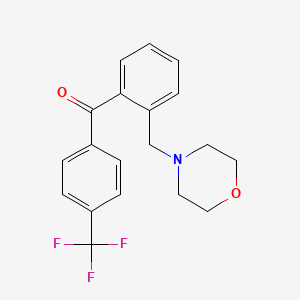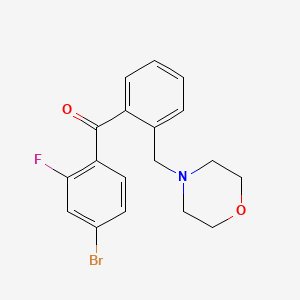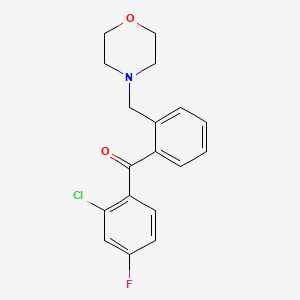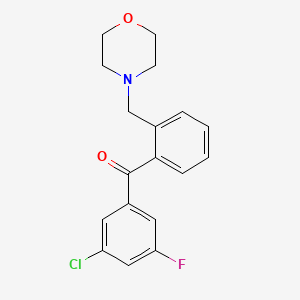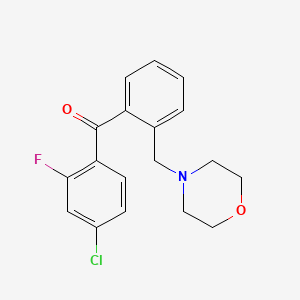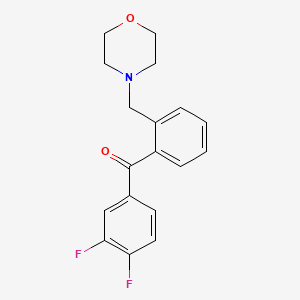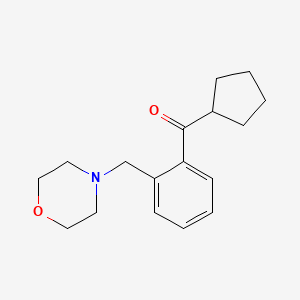![molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1](/img/structure/B1327313.png)
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a compound that appears to be related to a class of bicyclic lactam derivatives. These compounds, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, have been synthesized and evaluated for their potential biological activities. For instance, derivatives with various side chains and substituents have shown in vitro activity against P. falciparum, which is responsible for malaria, and have been tested for their antimycobacterial properties as well as cytotoxicity against Vero cells .
Synthesis Analysis
The synthesis of related compounds involves starting from ethyl 2-phenyl-1-pyrroline-5-carboxylate and modifying the side chains to achieve derivatives with different properties . The synthesis process is likely to involve multiple steps, including the formation of the bicyclic lactam ring and subsequent functionalization to introduce the azetidinomethyl group. The exact synthesis route for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is not detailed in the provided data, but it would presumably follow similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is not explicitly described in the provided papers. However, based on the structure of related compounds, it can be inferred that the molecule would feature a bicyclic ring system, which includes a lactam (a cyclic amide) and an azetidine (a four-membered nitrogen-containing ring) moiety. The presence of the phenyl group and the ethyl ester indicates potential sites for interaction with biological targets or enzymes .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, involve photolysis at 300 nm, leading to two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . These reactions are indicative of the reactivity of the carbonyl group and the potential for photochemical transformations in the Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate molecule as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate are not directly provided in the data. However, the properties of similar compounds suggest that it would be a solid at room temperature, with solubility in organic solvents and potential reactivity under light exposure due to the presence of a carbonyl group, as seen in the photolysis study . The molecule's stability, melting point, and other physical properties would depend on the specific substituents and the overall molecular conformation.
科学的研究の応用
Antimalarial and Antimycobacterial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which are structurally related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, have been synthesized and evaluated for their antimalarial activities against P. falciparum (K1 strain). Additionally, their antimycobacterial activities and cytotoxicity against Vero cells were also assessed (Nongpanga Ningsanont et al., 2003).
Antibacterial Agents
Compounds structurally similar to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate have been synthesized from Schiff bases of 5-phenyltetrazole and demonstrated significant activity against tested bacteria and fungi. These compounds' structures were confirmed using various spectroscopic methods (P. Mohite & V. Bhaskar, 2011).
Synthesis of Laquinimod
The synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction of a structurally related ester. The study explains the reactivity of the compounds and the mechanistic model for ketene formation, which is facilitated by the structural features of these compounds (K. Jansson et al., 2006).
Development of Enzymatic Reactivity Enhancers
New compounds, including derivatives of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, were prepared and shown to significantly enhance the reactivity of cellobiase. The structural confirmation of these compounds was achieved through elemental analysis and spectroscopic techniques (Mohamed Abd & Gawaad Awas, 2008).
Chemosensor Development
New colorimetric chemosensors based on structures related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate have been developed for the recognition of metal cations like Co2+, Zn2+, and Cu2+. These chemosensors are sensitive and allow for naked eye detection of these metal ions (T. Aysha et al., 2021).
Anti-Juvenile Hormone Activity
A series of ethyl benzoates, structurally related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, have been synthesized and tested for their ability to induce precocious metamorphosis in silkworm larvae. These compounds exhibited activity similar to novel anti-JH agents, with specific analogs showing comparable or superior activity (Kenjiro Furuta et al., 2006).
特性
IUPAC Name |
ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKRFCTUZIKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643738 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate | |
CAS RN |
898755-56-1 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

